molecular formula C16H25N3O2 B5681992 (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid

Katalognummer B5681992
Molekulargewicht: 291.39 g/mol
InChI-Schlüssel: KFFBLRWHSPSQBQ-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as LY404187 and is a selective antagonist of the dopamine D2 receptor. It has been studied extensively for its ability to modulate dopamine signaling in the brain, which has implications for the treatment of various neurological disorders.

Wirkmechanismus

The mechanism of action of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid involves its ability to selectively bind to the dopamine D2 receptor. This receptor is a key mediator of dopamine signaling in the brain and is involved in various neurological processes such as reward, motivation, and movement. By binding to this receptor, LY404187 can modulate dopamine signaling and alter the activity of neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid are largely mediated by its effects on dopamine signaling. This compound has been shown to reduce dopamine release in the brain, which can lead to a reduction in the positive symptoms of schizophrenia. Additionally, it has been shown to improve cognitive function and reduce negative symptoms, such as social withdrawal and apathy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to specifically target dopamine signaling in the brain and study its effects on various neurological processes. However, one of the limitations of this compound is its complex synthesis, which can make it difficult to obtain in large quantities for use in experiments.

Zukünftige Richtungen

There are several future directions for research on (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid. One area of interest is in the treatment of other neurological disorders that involve dopamine signaling, such as Parkinson's disease and addiction. Additionally, there is a need for further research on the long-term effects of this compound and its potential for use in combination with other drugs. Finally, there is a need for more efficient synthesis methods to increase the availability of this compound for use in research.

Synthesemethoden

The synthesis of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid involves a multi-step process that starts with the reaction of 4-(1H-pyrazol-1-ylmethyl)piperidine with 3-bromo-2-heptenoic acid. This reaction is followed by a series of purification steps to obtain the final product. The synthesis of this compound is challenging due to the presence of multiple chiral centers, which requires careful control of reaction conditions to obtain the desired stereochemistry.

Wissenschaftliche Forschungsanwendungen

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of schizophrenia, a debilitating mental disorder that affects millions of people worldwide. This compound has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, by modulating dopamine signaling in the brain.

Eigenschaften

IUPAC Name

(E)-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-2-3-4-6-15(16(20)21)18-11-7-14(8-12-18)13-19-10-5-9-17-19/h4-6,9-10,14-15H,2-3,7-8,11-13H2,1H3,(H,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFBLRWHSPSQBQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C(=O)O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(C(=O)O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.